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Compound of Interest

Compound Name: RG13022

Cat. No.: B10779546 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of RG13022, a

tyrphostin derivative and an inhibitor of the Epidermal Growth Factor Receptor (EGFR), in

HER14 and MH-85 cell lines. This document includes detailed protocols for key experiments, a

summary of quantitative data, and visualizations of the relevant signaling pathways and

experimental workflows.

Cell Line Characteristics
HER14 Cells: This cell line is derived from NIH 3T3 mouse embryonic fibroblasts that have

been transfected with the human EGFR gene, resulting in the overexpression of approximately

200,000 EGFRs per cell.[1] HER14 cells are a valuable tool for studying EGFR-driven signaling

and the effects of EGFR inhibitors. They are of Mus musculus (mouse) origin and exhibit a

fibroblast morphology.[1]

MH-85 Cells: The MH-85 cell line is a human osteosarcoma cell line. Osteosarcoma is the most

common type of primary malignant bone tumor. While the search results did not provide

specific details on the origin of the MH-85 cell line, human osteosarcoma cell lines like Saos-2

(ATCC HTB-85) are well-characterized and serve as important models for studying this cancer.

[2][3] MNNG/HOS (TE85, Clone F-5) is another human osteosarcoma cell line, derived from a

13-year-old female, that is known to form tumors in nude mice and is used in transformation

and tumorigenicity studies.[4]
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Quantitative Data Summary
The inhibitory effects of RG13022 on HER14 and MH-85 cells have been quantified through

various assays. The following tables summarize the available IC50 values.

Table 1: IC50 Values of RG13022 in HER14 Cells

Assay IC50 (µM)

EGFR Autophosphorylation 5

Colony Formation 1

DNA Synthesis 3

Table 2: IC50 Values of RG13022 in MH-85 Cells

Assay IC50 (µM)

Colony Formation 7

DNA Synthesis 1.5

Signaling Pathway
RG13022 exerts its effects by inhibiting the autophosphorylation of the Epidermal Growth

Factor Receptor (EGFR), a critical step in the activation of downstream signaling pathways that

regulate cell proliferation, survival, and differentiation. The diagram below illustrates the

canonical EGFR signaling pathway and the point of inhibition by RG13022.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://www.benchchem.com/product/b10779546?utm_src=pdf-body
https://www.benchchem.com/product/b10779546?utm_src=pdf-body
https://www.benchchem.com/product/b10779546?utm_src=pdf-body
https://www.benchchem.com/product/b10779546?utm_src=pdf-body
https://www.benchchem.com/product/b10779546?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10779546?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Extracellular Space Plasma Membrane

Intracellular Space

EGF EGFR
Binding & Dimerization

pEGFR (Active)Autophosphorylation

RG13022
Inhibition

Grb2/SOS

PI3K

Ras Raf

Akt

MEK

mTOR

ERK

Survival

Proliferation

Click to download full resolution via product page

Caption: EGFR signaling pathway and RG13022 inhibition.

Experimental Protocols
Detailed methodologies for key experiments are provided below.

Cell Culture
HER14 Cells:

Media: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine

Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

Subculture: Passage cells at 80-90% confluency. Wash with PBS, detach with 0.25%

Trypsin-EDTA, and re-seed at a 1:5 to 1:10 dilution.

MH-85 Cells:

Media: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-

glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
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Subculture: Passage cells at 80-90% confluency. Wash with PBS, detach with 0.25%

Trypsin-EDTA, and re-seed at a 1:3 to 1:6 dilution.

Colony Formation Assay
This assay assesses the ability of single cells to proliferate and form colonies, a measure of

long-term cell survival.
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Caption: Colony formation assay workflow.
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Protocol:

Harvest and count HER14 or MH-85 cells.

Seed a low density of cells (e.g., 500-1000 cells/well) into 6-well plates.

Allow cells to attach overnight.

Replace the medium with fresh medium containing various concentrations of RG13022 or

vehicle control (e.g., DMSO).

Incubate the plates for 7-14 days, allowing colonies to form.

Aspirate the medium and gently wash the wells with PBS.

Fix the colonies by adding 1 mL of ice-cold methanol to each well and incubating for 15

minutes.

Remove the methanol and allow the plates to air dry.

Stain the colonies by adding 1 mL of 0.5% crystal violet solution to each well and incubating

for 20 minutes at room temperature.

Gently wash the plates with water to remove excess stain and allow them to air dry.

Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.

DNA Synthesis Assay (BrdU Incorporation)
This assay measures the rate of DNA synthesis as an indicator of cell proliferation.
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Caption: DNA synthesis (BrdU) assay workflow.
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Protocol:

Seed HER14 or MH-85 cells into a 96-well plate at a density of 5,000-10,000 cells/well.

Allow the cells to attach and grow overnight.

Treat the cells with various concentrations of RG13022 for 24-48 hours.

Add BrdU (5-bromo-2'-deoxyuridine) to the culture medium at a final concentration of 10 µM

and incubate for 2-4 hours.

Aspirate the medium and fix the cells with a fixing/denaturing solution for 30 minutes at room

temperature.

Wash the wells with wash buffer.

Add a peroxidase-conjugated anti-BrdU antibody and incubate for 1-2 hours.

Wash the wells to remove unbound antibody.

Add a substrate solution (e.g., TMB) and incubate until color develops.

Stop the reaction with a stop solution and measure the absorbance at the appropriate

wavelength (e.g., 450 nm) using a microplate reader.

Western Blotting for EGFR Phosphorylation
This protocol is for detecting the inhibition of EGFR autophosphorylation by RG13022.[5][6][7]

[8][9]

Protocol:

Seed HER14 or MH-85 cells in 6-well plates and grow to 80-90% confluency.

Serum-starve the cells for 12-24 hours to reduce basal EGFR activity.

Pre-treat the cells with various concentrations of RG13022 for 1-2 hours.

Stimulate the cells with EGF (e.g., 100 ng/mL) for 5-10 minutes at 37°C.
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Immediately place the plates on ice and wash the cells with ice-cold PBS.

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

Determine the protein concentration of the lysates using a BCA or Bradford assay.

Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF or

nitrocellulose membrane.

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room

temperature.

Incubate the membrane with a primary antibody against phospho-EGFR (e.g., pY1068)

overnight at 4°C.

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-

conjugated secondary antibody for 1 hour at room temperature.

Wash the membrane again and detect the signal using an enhanced chemiluminescence

(ECL) substrate.

To control for protein loading, strip the membrane and re-probe with an antibody against total

EGFR and a housekeeping protein like GAPDH or β-actin.

Flow Cytometry for Apoptosis (Annexin V/PI Staining)
This method is used to quantify apoptosis in cells treated with RG13022.[7][10]

Protocol:

Seed HER14 or MH-85 cells in 6-well plates and allow them to attach overnight.

Treat the cells with various concentrations of RG13022 for 24-72 hours.

Harvest both the adherent and floating cells. For adherent cells, use trypsin and neutralize

with media containing serum.

Wash the cells with cold PBS and centrifuge at 300 x g for 5 minutes.
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Resuspend the cell pellet in 1X Annexin V binding buffer.

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

Incubate the cells in the dark for 15 minutes at room temperature.

Analyze the cells by flow cytometry within 1 hour.

Viable cells: Annexin V-negative and PI-negative.

Early apoptotic cells: Annexin V-positive and PI-negative.

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Disclaimer
These protocols and application notes are intended for research use only by qualified

professionals. The specific conditions and concentrations may need to be optimized for your

particular experimental setup and cell line passage number. Always follow standard laboratory

safety procedures.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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